molecular formula C10H12N2O5S B14825945 N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide

N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide

Cat. No.: B14825945
M. Wt: 272.28 g/mol
InChI Key: VXQMTKNVTDMZJG-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S It is characterized by the presence of a cyclopropoxy group, a nitrophenyl group, and a methanesulfonamide group

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(2-cyclopropyloxy-3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-8-3-2-4-9(12(13)14)10(8)17-7-5-6-7/h2-4,7,11H,5-6H2,1H3

InChI Key

VXQMTKNVTDMZJG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-3-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-Cyclopropoxy-3-aminophenyl)methanesulfonamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-1-(3-nitrophenyl)methanesulfonamide
  • N-(3-cyclopropoxy-2-nitrophenyl)methanesulfonamide
  • N-(2-Nitrophenyl)methanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

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